Home > Products > Screening Compounds P130518 > VEGF Receptor 2 Kinase Inhibitor II
VEGF Receptor 2 Kinase Inhibitor II - 204003-89-4

VEGF Receptor 2 Kinase Inhibitor II

Catalog Number: EVT-8186990
CAS Number: 204003-89-4
Molecular Formula: C17H15BrN2O
Molecular Weight: 343.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The primary sources for the development of this compound include various research studies that focus on the design and synthesis of novel VEGF receptor 2 inhibitors. These studies highlight the importance of structure-activity relationship (SAR) analyses in optimizing compounds for enhanced inhibitory activity against VEGF receptor 2 kinase. The classification of this compound as a type II inhibitor is significant because it indicates its mechanism of action through allosteric modulation rather than direct competition with ATP for binding .

Synthesis Analysis

The synthesis of VEGF receptor 2 kinase inhibitor II typically involves several key steps:

  1. Design: Initial designs focus on creating compounds with fused heterocycles that can interact effectively with the VEGF receptor 2.
  2. Reagents: Common reagents include anilides and various heterocyclic compounds such as imidazo[1,2-b]pyridazine and thiazolo[5,4-b]pyridine.
  3. Reaction Conditions: Synthesis often requires specific conditions such as temperature control, solvent choice (e.g., ethanol), and reaction time optimization to maximize yield and purity.
  4. Characterization: The synthesized compounds are characterized using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm their structures and evaluate their interactions with the target enzyme.

For instance, in one study, a series of compounds were synthesized that demonstrated strong inhibitory activity against VEGF receptor 2 with IC50 values in the nanomolar range .

Molecular Structure Analysis

The molecular structure of VEGF receptor 2 kinase inhibitor II typically features a flat heteroaromatic ring system that occupies the ATP binding region. Key structural components include:

  • Core Structure: A fused heterocyclic compound that maintains essential hydrogen bonding capabilities with critical amino acids in the active site.
  • Functional Groups: The presence of hydrogen bond donor-acceptor pairs (like amides or ureas) that interact with residues such as Glu885 and Asp1046 is crucial for binding affinity.
  • Conformation: The DFG-out conformation allows for unique hydrophobic interactions within an allosteric site, enhancing selectivity against other kinases.

Molecular docking studies have shown that these compounds effectively occupy the active site while maintaining stability through multiple hydrogen bonds .

Chemical Reactions Analysis

The chemical reactions involved in synthesizing VEGF receptor 2 kinase inhibitor II primarily include:

  • Coupling Reactions: Often involve coupling heterocycles to form more complex structures capable of interacting with the kinase.
  • Functionalization: Modifying existing compounds to enhance their binding properties or solubility.
  • Deprotection Steps: In cases where protecting groups are used during synthesis, deprotection reactions are necessary to yield the final active compound.

These reactions are optimized through varying conditions such as temperature, solvent systems, and catalysts to achieve high yields and purity .

Mechanism of Action

The mechanism of action for VEGF receptor 2 kinase inhibitor II involves:

  1. Binding to Allosteric Site: Unlike type I inhibitors that compete with ATP, type II inhibitors stabilize the inactive DFG-out conformation by binding to an allosteric site.
  2. Inhibition of Kinase Activity: This binding prevents phosphorylation events necessary for downstream signaling pathways that promote angiogenesis and tumor growth.
  3. Selectivity: The unique binding mode reduces off-target effects compared to traditional ATP-competitive inhibitors, making these compounds potentially safer options in cancer therapy.

Studies have demonstrated that these inhibitors can significantly reduce cellular proliferation in cancer models by disrupting angiogenic signaling pathways .

Physical and Chemical Properties Analysis

The physical and chemical properties of VEGF receptor 2 kinase inhibitor II include:

  • Solubility: Generally designed to be soluble in physiological conditions to facilitate bioavailability.
  • Stability: The stability profile is assessed under various pH conditions and temperatures to ensure efficacy during storage and administration.
  • Molecular Weight: Typically falls within a range that allows for optimal absorption and distribution in biological systems.

Characterization techniques such as high-performance liquid chromatography (HPLC) are employed to determine purity and stability under different conditions .

Applications

VEGF receptor 2 kinase inhibitor II has several scientific applications:

In clinical settings, these inhibitors are being evaluated for their effectiveness against solid tumors, particularly those characterized by excessive angiogenesis .

Introduction to Vascular Endothelial Growth Factor Receptor 2 as a Therapeutic Target in Angiogenesis and Oncogenesis

Role of Vascular Endothelial Growth Factor Receptor 2 in Tumor Angiogenesis and Metastatic Progression

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor, is a receptor tyrosine kinase that serves as the primary mediator of pathological angiogenesis in solid tumors. Upon binding to its ligand Vascular Endothelial Growth Factor A (VEGF-A), VEGFR-2 activates downstream signaling cascades (including Phosphatidylinositol 3-Kinase/Protein Kinase B and Ras/Raf/Mitogen-Activated Protein Kinase pathways) that promote endothelial cell proliferation, migration, survival, and vascular permeability [4] [6]. Tumor cells secrete excess VEGF under hypoxic conditions, creating a pro-angiogenic switch that recruits new blood vessels to support tumor growth beyond 1–2 mm³ [6]. Beyond its canonical endothelial functions, VEGFR-2 is aberrantly expressed on cancer cells (e.g., gastric, breast, lung) where it directly enhances tumorigenicity and metastatic spread through angiogenesis-independent mechanisms. In gastric cancer, VEGFR-2 overexpression correlates with poor prognosis and drives cellular proliferation, invasion, and metastasis via upregulation of vitronectin, a glycoprotein involved in cell adhesion and motility [2].

VEGFR-2-dependent angiogenesis exhibits distinct morphological patterns in tumors:

  • Sprouting angiogenesis: VEGF/VEGFR-2 signaling initiates endothelial tip cell formation and stalk cell proliferation, creating new capillary branches from existing vessels [6].
  • Vascular co-option: Tumor cells migrate along pre-existing vessels, exploiting normal vasculature before inducing angiogenesis [6].
  • Vascular mimicry: Aggressive tumors form vessel-like structures lined by tumor cells rather than endothelium [6].

Table 1: VEGFR-2 Signaling Pathways in Tumor Progression

Signaling PathwayBiological OutcomeTumor Implications
Phosphatidylinositol 3-Kinase/Protein Kinase BEndothelial cell survival; Vascular permeabilityEnhanced nutrient delivery; Metastatic dissemination
Ras/Raf/Extracellular Signal-Regulated KinaseEndothelial proliferation; MigrationTumor angiogenesis; Vascular network expansion
Vitronectin upregulationCancer cell motility; InvasionMetastasis in gastric cancer
Nuclear translocation (ligand-dependent)Transcriptional regulationEndothelial cell tube formation

Reciprocal regulation between VEGFR-1 and VEGFR-2 further modulates tumor angiogenesis. In squamous cell carcinomas, tumor endothelium exhibits high VEGFR-1 and low VEGFR-2 expression—a reversal of the physiological ratio observed in normal tissues. VEGF signaling induces VEGFR-1 accumulation (via Protein Kinase B/Extracellular Signal-Regulated Kinase) while promoting VEGFR-2 ubiquitination and nuclear translocation (via c-Jun N-terminal Kinase/c-Jun), driving an endothelial phenotype optimized for survival rather than sprouting [8].

Rationale for Targeting Vascular Endothelial Growth Factor Receptor 2 in Anti-Cancer Drug Development

The central role of VEGFR-2 in tumor vasculature formation and its overexpression in diverse malignancies (e.g., renal cell carcinoma, hepatocellular carcinoma, colorectal cancer) make it a compelling target for anti-cancer therapy [4] [7]. Inhibition offers two key mechanistic advantages:

  • Anti-angiogenic effects: Blocking VEGF/VEGFR-2 signaling starves tumors of oxygen and nutrients, potentially halting growth and metastasis [6].
  • Direct anti-tumor activity: In cancers expressing VEGFR-2 (e.g., gastric), inhibitors disrupt pro-tumorigenic autocrine loops independent of angiogenesis [2].

Clinically approved VEGFR-2 inhibitors (e.g., sorafenib, sunitinib) demonstrate efficacy but face limitations:

  • Drug resistance: Tumors activate compensatory angiogenesis pathways (e.g., Fibroblast Growth Factor, Angiopoietin) or increase Vascular Endothelial Growth Factor production [3] [6].
  • Vessel co-option: Tumors exploit pre-existing vasculature, bypassing anti-angiogenic effects [6].
  • Narrow therapeutic windows: Off-target inhibition of parallel kinases (e.g., Platelet-Derived Growth Factor Receptor, Raf) contributes to toxicity [3].

Table 2: Limitations of Current Vascular Endothelial Growth Factor Receptor 2 Inhibitors

LimitationMolecular MechanismClinical Consequence
Compensatory angiogenesisUpregulation of Fibroblast Growth Factor, Platelet-Derived Growth FactorReduced long-term efficacy
Vascular co-optionTumor cell migration along existing vesselsEvasion of anti-angiogenic effects
Heterogeneous responseVariable VEGFR-2 expression; Tumor microenvironment differencesInconsistent patient responses
Redundant signalingCo-activation of Epidermal Growth Factor Receptor, c-MetAcquired resistance

Next-generation strategies aim to overcome these challenges through:

  • Multi-target inhibitors: Compounds simultaneously inhibiting VEGFR-2 and complementary oncogenic kinases (e.g., Epidermal Growth Factor Receptor, c-Met) address resistance mechanisms [3] [10].
  • Structural optimization: Designing inhibitors targeting specific VEGFR-2 conformations (Type I: active DFG-in; Type II: inactive DFG-out) improves selectivity and potency. Type II inhibitors (e.g., sorafenib) exhibit slower dissociation rates and enhanced kinase selectivity [9] [10].
  • Nanomedicine delivery: Encapsulation enhances tumor-specific accumulation while sparing normal tissues [1].

The Asp-Phe-Gly motif in VEGFR-2 represents a critical pharmacophoric anchor. Optimized inhibitors incorporate:

  • A heteroaromatic head group (e.g., quinoxaline) interacting with Adenosine Triphosphate-binding site residues Cysteine 919 and Glutamate 917.
  • A linker occupying the hinge region.
  • A hydrogen bond donor/acceptor (e.g., amide) engaging Aspartate 1046 and Glutamate 885.
  • A hydrophobic tail occupying the allosteric DFG-out pocket [9] [10].

These advances highlight the evolving rationale for VEGFR-2 targeting: from broad anti-angiogenic effects toward precision strategies disrupting tumor-specific signaling nodes.

Properties

CAS Number

204003-89-4

Product Name

VEGF Receptor 2 Kinase Inhibitor II

IUPAC Name

5-bromo-3-(4,5,6,7-tetrahydro-1H-indol-2-ylmethylidene)-1H-indol-2-one

Molecular Formula

C17H15BrN2O

Molecular Weight

343.2 g/mol

InChI

InChI=1S/C17H15BrN2O/c18-11-5-6-16-13(8-11)14(17(21)20-16)9-12-7-10-3-1-2-4-15(10)19-12/h5-9,19H,1-4H2,(H,20,21)

InChI Key

RFHPWPWVGFSLOP-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C=C(N2)C=C3C4=C(C=CC(=C4)Br)NC3=O

Canonical SMILES

C1CCC2=C(C1)C=C(N2)C=C3C4=C(C=CC(=C4)Br)NC3=O

Isomeric SMILES

C1CCC2=C(C1)C=C(N2)/C=C\3/C4=C(C=CC(=C4)Br)NC3=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.